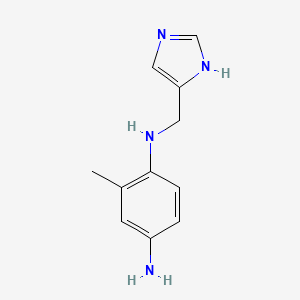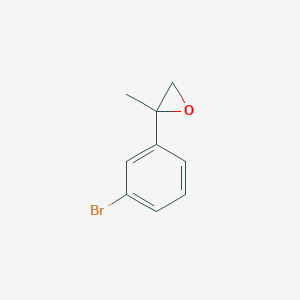
Oxirane, 2-(3-bromophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to the phenyl ring, which is further connected to the oxirane ring. The presence of the bromine atom and the oxirane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-methyloxirane typically involves the epoxidation of 3-bromostyrene. One common method is the reaction of 3-bromostyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of 2-(3-bromophenyl)-2-methyloxirane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromophenyl)-2-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions, such as sulfuric acid or sodium hydroxide, can facilitate the ring-opening process.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Ring-Opening Reactions: Functionalized alcohols or diols.
Oxidation and Reduction: Ketones, carboxylic acids, or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-2-methyloxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-2-methyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The bromine atom also contributes to the compound’s reactivity and specificity in targeting certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenyl)-2-methyloxirane: Similar structure but with the bromine atom in the para position.
2-(3-chlorophenyl)-2-methyloxirane: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenyl)-2-ethyloxirane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(3-bromophenyl)-2-methyloxirane is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73761-78-1 |
|---|---|
Molekularformel |
C9H9BrO |
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9BrO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
YAFAYOIACQUPKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
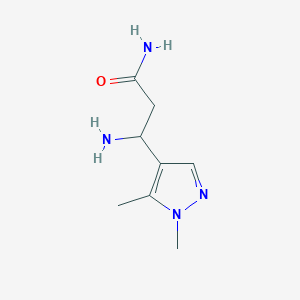
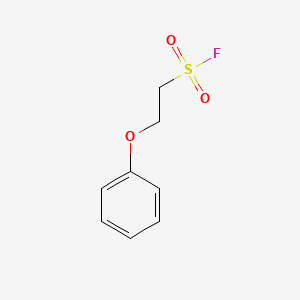
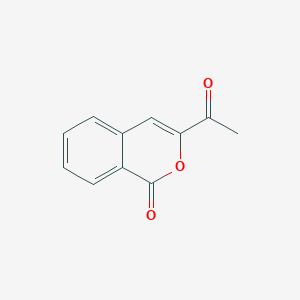
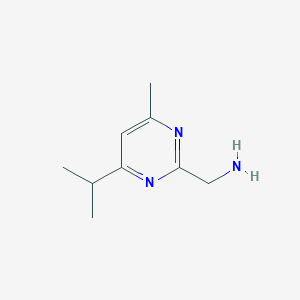
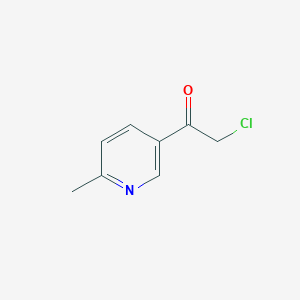
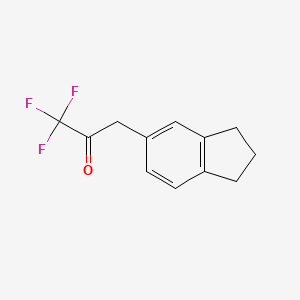
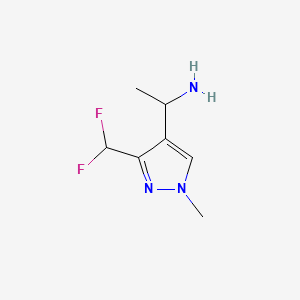
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
